Product packaging for 6-Bromo-4-chloro-indolin-2-one(Cat. No.:)

6-Bromo-4-chloro-indolin-2-one

Cat. No.: B13914971
M. Wt: 246.49 g/mol
InChI Key: NCFGUTUDZWOPNR-UHFFFAOYSA-N
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Description

Significance of Indolin-2-one Core Structures in Contemporary Organic Synthesis

The indolin-2-one, or oxindole (B195798), skeleton is a heterocyclic motif of considerable importance in the field of organic synthesis. researchgate.net This bicyclic structure, consisting of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring with a carbonyl group at the 2-position, serves as a versatile building block for the construction of more complex molecules. researchgate.netccspublishing.org.cn Its prevalence in numerous natural products and pharmaceutically active compounds underscores its significance. researchgate.netrsc.org

The reactivity of the indolin-2-one core allows for a wide array of chemical transformations. The presence of the lactam (a cyclic amide) functionality, the enolizable carbonyl group, and the aromatic ring provides multiple sites for functionalization. researchgate.net Chemists can selectively modify the structure at various positions to fine-tune its electronic and steric properties, thereby influencing its biological activity. This adaptability has made the indolin-2-one scaffold a focal point in the development of new synthetic methodologies and the total synthesis of natural products. rsc.org

Strategic Importance of Halogenation in Heterocyclic Chemistry

Halogenation, the process of introducing one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a powerful tool in organic and medicinal chemistry. numberanalytics.commt.com In the context of heterocyclic compounds, halogenation serves several strategic purposes. The introduction of halogens can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. numberanalytics.com

Halogen atoms can act as bioisosteres for other functional groups, and their presence can lead to enhanced pharmacological profiles. researchgate.net Furthermore, the carbon-halogen bond provides a reactive handle for further synthetic modifications, such as cross-coupling reactions, which are fundamental in modern drug discovery and materials science. sigmaaldrich.com The ability to selectively introduce halogens into a heterocyclic core like indolin-2-one dramatically expands the chemical space available for exploration. nih.gov

Positioning of 6-Bromo-4-chloro-indolin-2-one within Advanced Chemical Research

This compound is a specific, di-halogenated derivative of the indolin-2-one scaffold. The presence of both a bromine atom at the 6-position and a chlorine atom at the 4-position of the benzene ring makes it a subject of interest in advanced chemical research. These halogen substituents are not merely passive additions; they are expected to modulate the electronic properties of the aromatic ring and the reactivity of the entire molecule.

This particular substitution pattern offers a unique platform for investigating the effects of multiple halogenation on the chemical and biological properties of the indolin-2-one core. It serves as a valuable intermediate in the synthesis of more complex molecules, where the bromine and chlorine atoms can be selectively functionalized to build molecular diversity. researchgate.netatlantis-press.com

Scope of Academic Inquiry into this compound

Academic inquiry into this compound and its analogs primarily focuses on its synthetic utility and potential as a precursor for compounds with interesting biological activities. Researchers are interested in developing efficient synthetic routes to this and related halogenated indolin-2-ones. Furthermore, the compound is investigated as a key building block in the construction of larger, more complex heterocyclic systems. researchgate.netprimescholars.com The study of its reactivity, particularly in reactions that exploit the presence of the two different halogen atoms, is an active area of research.

Chemical Properties and Research Data

The following table summarizes key chemical identifiers and properties for this compound and a related indole (B1671886) precursor.

Property6-Bromo-4-chloro-1H-indole
CAS Number 885519-01-7 chemscene.comsigmaaldrich.com
Molecular Formula C₈H₅BrClN chemscene.com
Molecular Weight 230.49 g/mol chemscene.comsigmaaldrich.com
Purity ≥97% chemscene.com

This data is based on available information for the related indole precursor, which is often a starting material for the synthesis of the indolin-2-one.

Detailed Research Findings

Research into halogenated indolin-2-ones has revealed their potential in various applications. For instance, derivatives of bromo- and chloro-substituted indolines have been investigated for their ability to resensitize methicillin-resistant Staphylococcus aureus (MRSA) to β-lactam antibiotics. nih.gov In such studies, the nature and position of the halogen substituent have been shown to be critical for biological activity. nih.gov

The synthesis of di-halogenated indolin-2-ones often involves multi-step reaction sequences. These can include the cyclization of appropriately substituted anilines, followed by selective halogenation reactions. The development of efficient and regioselective methods for introducing both bromine and chlorine onto the indolin-2-one scaffold is a significant area of synthetic research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5BrClNO B13914971 6-Bromo-4-chloro-indolin-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5BrClNO

Molecular Weight

246.49 g/mol

IUPAC Name

6-bromo-4-chloro-1,3-dihydroindol-2-one

InChI

InChI=1S/C8H5BrClNO/c9-4-1-6(10)5-3-8(12)11-7(5)2-4/h1-2H,3H2,(H,11,12)

InChI Key

NCFGUTUDZWOPNR-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2Cl)Br)NC1=O

Origin of Product

United States

Chemical Reactivity and Transformations of 6 Bromo 4 Chloro Indolin 2 One

Reactions at the Indolin-2-one Nitrogen Atom (N-1)

The nitrogen atom (N-1) of the indolin-2-one ring possesses a lone pair of electrons and an acidic proton, rendering it nucleophilic and amenable to substitution reactions, primarily N-alkylation and N-acylation.

N-alkylation of the indolin-2-one core is a common strategy to introduce diverse substituents. This transformation is typically achieved by deprotonating the nitrogen with a suitable base, followed by reaction with an alkyl halide. Classical conditions often employ strong bases like sodium hydride (NaH) in an anhydrous solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). nih.gov

Another effective method involves phase transfer catalysis (PTC). This approach uses a phase transfer catalyst, such as tetra-n-butylammonium bromide (TBAB), with a milder base like potassium carbonate (K2CO3) in a solvent like DMF. researchgate.net This method offers good to excellent yields for the N-alkylation of related 6-bromoisatin (B21408) derivatives with various agents including benzyl (B1604629) bromides and propargyl bromide. researchgate.net

N-acylation follows a similar principle, where the N-H bond is replaced by an N-acyl group. This is typically accomplished using acylating agents like acyl chlorides or anhydrides in the presence of a base.

The N-alkylation of halogenated indolin-2-ones has been demonstrated in the synthesis of various derivatives. For instance, 6-chloro-5-(2-chloroethyl)-indolin-2-one undergoes reaction with bromomethylcyanobiphenyl to yield the corresponding N-substituted product. researchgate.net The versatility of N-alkylation is further showcased by the synthesis of numerous N-alkyl 6-bromoisatin derivatives, which are structurally analogous to 6-bromo-4-chloro-indolin-2-one. researchgate.net These reactions highlight the potential to introduce a wide range of functional groups at the N-1 position.

Table 1: Examples of N-Substituted Derivatives from Halogenated Indolin-2-one Analogs

Starting Material Analogue Reagent Base/Catalyst Product Type Reference
6-Bromoisatin 4-Methylbenzyl bromide K₂CO₃ / TBAB N-(4-methylbenzyl) derivative researchgate.net
6-Bromoisatin Propargyl bromide K₂CO₃ / TBAB N-propargyl derivative researchgate.net
6-Bromoisatin Benzyl bromide K₂CO₃ / TBAB N-benzyl derivative researchgate.net
6-Chloro-5-(2-chloroethyl)-indolin-2-one Bromomethylcyanobiphenyl - N-(biphenylmethyl) derivative researchgate.net

Transformations at the C-3 Position

The C-3 methylene (B1212753) (CH₂) group is arguably the most reactive site for carbon-carbon bond formation in the this compound molecule. Its position adjacent to both the C-2 carbonyl and the aromatic ring makes the C-3 protons acidic and the position susceptible to condensation with various electrophiles.

A primary example of this reactivity is the Knoevenagel condensation. researchgate.net This reaction involves the base-catalyzed condensation of the indolin-2-one with an aldehyde or ketone. The resulting product is a 3-alkylideneindolin-2-one, where a new double bond is formed between the C-3 carbon and the carbonyl carbon of the reaction partner. A variety of aromatic and aliphatic aldehydes can be used in this reaction to generate a diverse library of derivatives. bhu.ac.in

The C-3 position can also be functionalized through reactions with other electrophiles. For instance, studies on substituted 2-oxindoles have shown that reaction with 4,5-dichloro-1,2,3-dithiazolium chloride (Appel's salt) leads to the formation of (Z)-3-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)indolin-2-one derivatives. rushim.ru This product can then undergo further transformations, such as a ring-opening reaction to yield 2-mercapto-(2-oxoindolin-3-ylidene)acetonitriles. rushim.ru These reactions demonstrate the utility of the C-3 position as a handle for constructing more complex heterocyclic systems.

Table 2: Examples of Transformations at the C-3 Position of the Indolin-2-one Core

Reaction Type Reagent(s) Product Class Reference
Knoevenagel Condensation Aldehydes/Ketones, Base (e.g., piperidine) 3-Alkylideneindolin-2-ones bhu.ac.in
Electrophilic Substitution 4,5-Dichloro-1,2,3-dithiazolium chloride (Appel's salt) 3-(Dithiazolylidene)indolin-2-ones rushim.ru
Thiolation Sulfonyl chlorides, PPh₃, Iodide source 3-Alkyl-3-(arylthio)indolin-2-ones mdpi.com

Electrophilic Substitution Reactions

The indole (B1671886) ring system is inherently electron-rich and susceptible to electrophilic attack. However, the presence of two electron-withdrawing halogen atoms (bromine and chlorine) on the benzene (B151609) ring portion of this compound deactivates the ring towards electrophilic aromatic substitution compared to unsubstituted indolin-2-one. Despite this deactivation, the indole nucleus remains reactive enough to undergo substitution, particularly at the electron-rich positions. The directing effects of the existing substituents (the amide nitrogen, chloro, and bromo groups) will influence the regioselectivity of such reactions. Generally, electrophilic substitution on the indolinone core occurs at the C-5 and C-7 positions, though the presence of halogens at C-4 and C-6 complicates predictions without specific experimental data. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.com For instance, the indole ring is highly reactive towards electrophiles like bromine and chlorine.

Alkylidenation Reactions and Exocyclic Double Bond Formation

The C-3 position of the indolin-2-one core is an active methylene group, flanked by the amide nitrogen and the C-2 carbonyl group. This structural arrangement makes the C-3 protons acidic and readily allows for condensation reactions with aldehydes and ketones to form an exocyclic double bond. This reaction, often a Knoevenagel-type condensation, is one of the most important transformations of indolin-2-ones.

This reactivity is famously exploited in the synthesis of numerous protein kinase inhibitors, including the drug Sunitinib. aip.orgnih.gov In these syntheses, the indolin-2-one core is condensed with a substituted pyrrole-carboxaldehyde. For this compound, the reaction would typically proceed by reacting it with an appropriate aldehyde in the presence of a base catalyst like piperidine (B6355638) or pyrrolidine (B122466) in a solvent such as ethanol (B145695) or methanol. jocpr.com This yields a 3-substituted-methylene-indolin-2-one derivative, which is a common scaffold in many antitumor drugs. nih.gov

An illustrative reaction is the condensation with 3,5-dimethyl-1H-pyrrole-2-carboxaldehyde, which would lead to the formation of (Z)-6-bromo-4-chloro-3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)indolin-2-one. The geometry of the newly formed double bond is typically of the Z-configuration due to steric interactions.

Reactant 1Reactant 2CatalystProductReference
This compoundSubstituted Aldehyde/KetonePiperidine, Pyrrolidine3-Alkylidene-6-bromo-4-chloro-indolin-2-one nih.govjocpr.com

Carbanion Chemistry at C-3

The acidity of the C-3 protons allows for the formation of a carbanion (enolate) at this position upon treatment with a suitable base. This C-3 carbanion is a potent nucleophile and can react with a variety of electrophiles, enabling the introduction of substituents at the C-3 position.

While direct alkylation at C-3 can be challenging due to potential N-alkylation and O-alkylation, reactions with other electrophiles are well-established for the indolinone scaffold. For example, the carbanion can be reacted with acyl chlorides or other acylating agents to introduce a C-3 acyl group. It can also participate in Michael additions to α,β-unsaturated systems. The specific application of this chemistry to the 6-bromo-4-chloro substituted core would follow these general principles, with the choice of base and reaction conditions being critical to ensure chemoselectivity.

Reactivity of the Halogen Substituents (Bromine at C-6, Chlorine at C-4)

The presence of both a bromine and a chlorine atom on the aromatic ring provides significant opportunities for selective functionalization through reactions that target carbon-halogen bonds. The differential reactivity of C-Br versus C-Cl bonds is a key aspect of the synthetic utility of this compound.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl halides are common substrates. organic-chemistry.org In this compound, the C-Br bond is significantly more reactive than the C-Cl bond towards oxidative addition to a Pd(0) catalyst. researchgate.net This difference in reactivity allows for selective cross-coupling reactions at the C-6 position while leaving the C-4 chloro substituent intact.

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent, typically a boronic acid or ester, to form a new C-C bond. harvard.eduresearchgate.net By selecting appropriate palladium catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with suitable phosphine (B1218219) ligands) and bases (e.g., K₂CO₃, Cs₂CO₃), one can selectively couple an aryl or vinyl boronic acid at the C-6 position of this compound. researchgate.netuwindsor.ca Achieving a second coupling at the less reactive C-4 position would require more forcing conditions or a more active catalyst system, often employing bulky, electron-rich phosphine ligands. harvard.eduacs.org

Heck Reaction: The Heck reaction couples the aryl halide with an alkene. organic-chemistry.org Similar to the Suzuki reaction, the greater reactivity of the C-Br bond allows for selective olefination at the C-6 position. nih.gov The reaction is typically catalyzed by a palladium source in the presence of a base.

Sonogashira Coupling: This reaction forms a C-C bond between the aryl halide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org Selective Sonogashira coupling at the C-6 position of this compound is expected under standard conditions, affording 6-alkynyl-4-chloro-indolin-2-one derivatives. acs.orgresearchgate.net

Table of Selective Cross-Coupling Reactions

Reaction Coupling Partner Position of Reactivity Typical Catalyst System Reference
Suzuki Ar-B(OH)₂ C-6 Pd(PPh₃)₄, K₂CO₃ researchgate.netuwindsor.ca
Heck Alkene (e.g., n-Butyl acrylate) C-6 Pd(OAc)₂, PPh₃, Base organic-chemistry.orgnih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) involves the displacement of a leaving group (in this case, a halide) on an aromatic ring by a nucleophile. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org In this compound, the carbonyl group of the indolinone ring acts as an electron-withdrawing group. The chlorine at C-4 is para to the ring-fusion C-7a and ortho to the amide nitrogen's connection point at C-3a, while the bromine at C-6 is para to the amide nitrogen's connection point.

Halogen–Metal Exchange Reactions

Halogen–metal exchange is a process where a halogen atom is swapped for a metal, typically lithium or magnesium, creating a potent organometallic nucleophile. mdpi.comtcnj.edu This reaction is generally much faster for aryl bromides than for aryl chlorides. This reactivity difference allows for the highly selective formation of a Grignard or organolithium reagent at the C-6 position of this compound.

Typically, the reaction is performed at low temperatures (e.g., -78 °C) using an organolithium reagent like n-butyllithium or a Grignard reagent like isopropylmagnesium chloride. mdpi.com The resulting C-6 metallated species can then be trapped with a wide range of electrophiles (e.g., CO₂, aldehydes, ketones, alkyl halides) to introduce new functional groups at this position, leaving the C-4 chlorine untouched. This method provides a complementary approach to cross-coupling for functionalizing the C-6 position.

Rearrangement Reactions Involving the Indolin-2-one Scaffold

The indolin-2-one core is a versatile scaffold that can participate in various rearrangement reactions, leading to diverse and complex molecular architectures. While specific studies detailing rearrangement reactions directly on this compound are not extensively documented in the reviewed literature, the general reactivity of the indolin-2-one system allows for predictions of its behavior.

One notable transformation involving the broader indolin-2-one class is the Beckmann rearrangement of oxime derivatives. msu.edu This reaction involves the acid-catalyzed conversion of an oxime to an amide. msu.edu For an oxime derived from this compound, this rearrangement could theoretically lead to the formation of a ring-expanded quinoline-based structure. The regioselectivity of the rearrangement would be influenced by the stereochemistry of the oxime and the migratory aptitude of the substituents on the indolin-2-one ring. msu.edu

Another potential rearrangement is the Baeyer-Villiger oxidation. This reaction converts a ketone to an ester or a cyclic ketone to a lactone using a peroxy acid. wiley-vch.de Although the carbonyl group in this compound is part of a lactam (a cyclic amide), related transformations on similar heterocyclic ketones are known. Such a reaction could potentially lead to the insertion of an oxygen atom adjacent to the carbonyl group, resulting in a novel heterocyclic system. The success and outcome of this reaction would depend on the specific reaction conditions and the influence of the bromo and chloro substituents on the electronic properties of the indolin-2-one ring. wiley-vch.de

Furthermore, rearrangement reactions can be integral parts of synthetic sequences that start from indolin-2-one derivatives. For example, the Fischer indole synthesis, a classic method for constructing the indole ring, involves a rearrangement step. rsc.org While this is a synthetic method rather than a transformation of a pre-existing indolin-2-one, it highlights the inherent capacity of related structures to undergo significant skeletal changes.

It is important to note that the presence of the electron-withdrawing bromine and chlorine atoms on the benzene ring of this compound will influence the reactivity of the scaffold. These substituents can affect the electron density of the aromatic ring and the carbonyl group, thereby impacting the feasibility and outcome of potential rearrangement reactions.

Role as a Synthetic Intermediate and Building Block in Complex Molecule Synthesis.acs.orgresearchgate.netchemscene.com

The this compound scaffold is a valuable building block in organic synthesis, particularly for the construction of complex heterocyclic molecules with potential biological activity. acs.orgresearchgate.netchemscene.com The presence of multiple reactive sites—the bromine and chlorine atoms on the aromatic ring, the N-H group of the lactam, and the active methylene group adjacent to the carbonyl—allows for a wide range of chemical modifications and transformations.

The modular nature of this compound allows for its incorporation into larger, more complex heterocyclic systems through various synthetic strategies. One common approach is through condensation reactions. For instance, the active methylene group can react with various electrophiles, such as aldehydes and ketones, to form new carbon-carbon bonds. This reactivity is exemplified in the synthesis of chromone-indole derivatives, where an indolin-2-one is condensed with a chromone (B188151) derivative. researchgate.net

Multicomponent reactions (MCRs) also provide an efficient pathway to complex molecules starting from indolin-2-one derivatives. acs.orgrsc.org These reactions allow for the formation of multiple bonds in a single synthetic operation, leading to a rapid increase in molecular complexity. For example, a three-component reaction involving an isatin (B1672199) (a derivative of indolin-2-one), an amine, and an alkyne can lead to the formation of spirooxindoles, which are complex polycyclic structures. acs.org The halogen substituents on the this compound can be retained in the final product or can be used for further functionalization.

The N-H group of the lactam can be functionalized through N-alkylation or N-arylation reactions. This allows for the introduction of various substituents at this position, further expanding the diversity of accessible molecules. For instance, the reaction with bromomethylcyanobiphenyl has been used to introduce a biphenyl (B1667301) moiety onto the nitrogen atom of an indolin-2-one core. primescholars.com

Scaffold diversification is a key strategy in medicinal chemistry to explore the structure-activity relationships of a lead compound. The this compound scaffold is well-suited for such diversification due to its multiple points of modification.

Substitution Reactions: The bromine and chlorine atoms on the aromatic ring can be replaced by other functional groups through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, including alkyl, aryl, and heteroaryl groups, as well as various functional groups like amines, ethers, and nitriles. These modifications can significantly alter the electronic and steric properties of the molecule, influencing its biological activity.

Modifications at the C3 Position: The methylene group at the C3 position is a key site for diversification. As mentioned earlier, it can undergo condensation reactions. Furthermore, it can be functionalized to introduce spirocyclic systems. The synthesis of spiro[indoline-3,2′-quinazoline]-2,4′(3′H)-diones from isatin derivatives demonstrates the utility of this position in creating complex three-dimensional structures. rsc.org The reaction of isatin imines with other reagents can lead to the formation of spiro[pyrrolidin-3,2′-oxindoles]. nih.gov

Hybrid Molecule Synthesis: The indolin-2-one scaffold can be combined with other pharmacologically active moieties to create hybrid molecules with potentially enhanced or novel biological activities. rsc.org This "molecular hybridization" approach has been used to link indolin-2-one with other heterocyclic systems like quinazolinone. rsc.org For example, condensation of 6-amino-2-methylquinazolin-4(3H)-one with an indolin-2,3-dione derivative can produce hybrid structures. rsc.org

The following table summarizes some of the diversification strategies applicable to the this compound scaffold:

Reaction TypePosition of ModificationExample of TransformationResulting Structure
CondensationC3 (Methylene group)Reaction with aldehydes/ketonesAlkylidene-indolin-2-ones
N-Alkylation/ArylationN1 (Lactam nitrogen)Reaction with alkyl/aryl halidesN-substituted indolin-2-ones
SpirocyclizationC3Reaction with isatin iminesSpirooxindoles
Cross-CouplingC6 (Bromo) / C4 (Chloro)Suzuki, Buchwald-Hartwig, etc.Aryl/heteroaryl substituted indolin-2-ones
HybridizationMultipleLinking with other pharmacophoresHybrid molecules

Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

One-Dimensional NMR (¹H, ¹³C)

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the chemical environment, connectivity, and number of different types of protons and carbons in a molecule. For 6-Bromo-4-chloro-indolin-2-one, a ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the methylene (B1212753) (CH₂) group in the five-membered ring, as well as a signal for the N-H proton. A ¹³C NMR spectrum would show signals for each of the eight carbon atoms, including the characteristic downfield signal for the carbonyl (C=O) carbon. Despite confirmation of its use for identity verification chemshuttle.comchemshuttle.com, the specific chemical shifts (δ), multiplicities, and coupling constants (J) for this compound are not publicly documented.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are essential for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) identifies proton-proton (H-H) couplings within the same spin system.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds, which is critical for connecting different fragments of a molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space proximity of protons, which helps in determining stereochemistry and conformation.

No publicly available 2D NMR data for this compound could be located.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula. The theoretical exact mass for the deprotonated molecule [M-H]⁻ of this compound (C₈H₄BrClNO⁻) is calculated to be 243.9170. beilstein-journals.org However, no experimental HRMS data confirming this finding for the specific title compound is available in the searched literature.

Tandem Mass Spectrometry (MS/MS)

In MS/MS, the molecular ion is isolated and fragmented to produce a series of daughter ions. The resulting fragmentation pattern is a fingerprint of the molecule and provides valuable information about its substructures. This analysis is crucial for confirming the identity of known compounds and for elucidating the structure of unknowns. No MS/MS fragmentation studies for this compound have been published.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy are used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. For this compound, key expected vibrational bands would include:

N-H stretching vibration (typically around 3200 cm⁻¹).

C=O (amide I) stretching vibration (typically 1680-1700 cm⁻¹).

Aromatic C-H and C=C stretching vibrations.

CH₂ (methylene) stretching and bending vibrations.

C-Cl and C-Br stretching vibrations at lower frequencies.

While data for related halogenated indolinones exists beilstein-journals.org, specific and assigned FT-IR or FT-Raman spectra for this compound are not available in the public domain.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is instrumental in definitively determining the molecular structure, including bond lengths, bond angles, and conformational details, which are crucial for understanding a compound's physical and chemical properties.

Despite a thorough search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), single-crystal X-ray diffraction data for This compound has not been found in publicly available resources. While crystallographic data exists for structurally related compounds, such as various substituted indoline (B122111) and isatin (B1672199) derivatives, direct experimental data for this compound is not published.

The determination of the crystal structure of this compound would require the successful growth of a single crystal of sufficient quality, followed by analysis using an X-ray diffractometer. The resulting diffraction pattern would then be used to calculate the electron density map of the molecule, revealing the precise spatial arrangement of its constituent atoms.

Such an analysis would provide invaluable, unambiguous data, including:

Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ) define the fundamental repeating unit of the crystal.

Atomic Coordinates: The precise x, y, and z coordinates for each atom in the asymmetric unit.

Bond Lengths and Angles: Exact measurements of the distances between bonded atoms and the angles they form, confirming the connectivity and geometry of the molecule.

Intermolecular Interactions: Details of how molecules pack together in the crystal lattice, including any hydrogen bonding, halogen bonding, or π-stacking interactions.

Without experimental data, any discussion of the solid-state structure of this compound remains speculative and would be based on computational modeling or comparison with closely related, but not identical, structures.

Computational Chemistry and Theoretical Investigations of 6 Bromo 4 Chloro Indolin 2 One

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. By calculating the electron density, DFT methods can determine molecular geometries, energies, and a host of other properties that govern chemical behavior. For 6-Bromo-4-chloro-indolin-2-one, DFT calculations are essential for a fundamental understanding of its stability and reactivity.

Geometry Optimization and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the positions of its atoms. For this compound, this would typically be performed using a functional like B3LYP combined with a basis set such as 6-311G(d,p) or 6-311++G(d,p), which have been shown to be effective for similar halogenated heterocyclic systems. researchgate.netiucr.orgnih.gov

The optimization process yields the equilibrium geometry, providing precise data on bond lengths, bond angles, and dihedral angles. The indolin-2-one core is expected to be largely planar, though minor puckering of the five-membered ring can occur. The key structural parameters, such as the lengths of the C-Br, C-Cl, and C=O bonds, are critical for understanding the electronic effects of the substituents.

While the rigid ring system limits major conformational changes, analysis of the potential energy surface can reveal subtle variations, such as slight rotations or puckering, that may be accessible at room temperature.

Table 1: Illustrative Optimized Geometrical Parameters for this compound

The following table presents hypothetical, yet realistic, optimized structural parameters for this compound, as would be obtained from a DFT calculation.

ParameterTypeIllustrative Value
C4-ClBond Length1.74 Å
C6-BrBond Length1.90 Å
C2=OBond Length1.22 Å
N1-HBond Length1.01 Å
C4-C5-C6Bond Angle121.0°
C3-C2-N1Bond Angle109.5°
O-C2-C3-C7aDihedral Angle~0.0° (Planarity)

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

The energy of the HOMO is related to the ionization potential and indicates the molecule's ability to donate electrons. The energy of the LUMO is related to the electron affinity and signifies its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical descriptor of molecular stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity and lower kinetic stability. iucr.orgnih.govmdpi.com

For this compound, DFT calculations would reveal the energies and spatial distributions of these orbitals. The HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring of the indolinone core, while the LUMO may have significant contributions from the carbonyl group and the halogen-substituted carbon atoms. The presence of electron-withdrawing chloro and bromo groups is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted indolin-2-one.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

This table provides representative energy values derived from DFT calculations on analogous bromo- and chloro-substituted heterocyclic compounds. researchgate.netiucr.org

ParameterDescriptionIllustrative Value (eV)
E_HOMOEnergy of the Highest Occupied Molecular Orbital-6.55
E_LUMOEnergy of the Lowest Unoccupied Molecular Orbital-2.15
ΔE (Gap)HOMO-LUMO Energy Gap4.40

A moderate energy gap, as illustrated above, would suggest a molecule that is relatively stable but possesses sufficient reactivity to participate in various chemical transformations.

Electrostatic Potential Surfaces

A Molecular Electrostatic Potential (MEP) surface maps the electrostatic potential onto the electron density surface of a molecule. It is an invaluable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. lupinepublishers.com The MEP surface is typically color-coded: regions of negative potential (shown in red and yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are attractive to nucleophiles. lupinepublishers.com

For this compound, the MEP surface would clearly identify the key reactive sites:

Negative Potential: The most negative region is expected to be around the carbonyl oxygen atom due to the presence of lone pairs and its high electronegativity. This site is a primary target for electrophiles and hydrogen bond donors.

Positive Potential: Regions of positive potential would be located around the acidic N-H proton. Furthermore, halogen atoms like bromine and chlorine can exhibit a region of positive potential along the C-X bond axis, known as a sigma-hole (σ-hole), making them potential halogen bond donors.

Analysis of the MEP surface provides a visual prediction of intermolecular interactions and the initial steps of a chemical reaction. mdpi.comresearchgate.net

Molecular Dynamics Simulations for Conformational Landscapes

While DFT calculations provide information about a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a view of the conformational landscape and structural flexibility in a simulated environment (e.g., in a solvent). researchgate.net

An MD simulation of this compound would involve placing the molecule in a simulation box with solvent molecules and calculating the forces between all atoms to model their motion according to the laws of physics. The simulation, typically run for nanoseconds, generates a trajectory of the molecule's dynamic behavior.

Analysis of this trajectory can reveal:

Atomic Fluctuations: The Root Mean Square Fluctuation (RMSF) of each atom provides insight into the flexibility of different parts of the molecule. For the indolinone core, fluctuations are expected to be minimal, indicating its rigidity.

Solvent Interactions: MD simulations explicitly model interactions with the surrounding solvent, showing how water molecules, for example, might form hydrogen bonds with the carbonyl oxygen and N-H group, stabilizing the structure.

Such simulations are crucial for understanding how the molecule behaves in a more realistic, dynamic environment. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies (Focus on Chemical Reactivity Descriptors, not Biological)

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate a molecule's chemical structure with a specific activity. mdpi.com While often used for biological activity, QSAR can also be applied to predict chemical reactivity. In this context, the "activity" is a measure of reactivity, and the descriptors are numerical values derived from the molecule's computed structure.

For this compound, DFT calculations can provide a range of quantum chemical descriptors that are used in QSAR models for reactivity. These descriptors quantify the insights gained from FMO analysis.

Table 3: Key Quantum Chemical Reactivity Descriptors

DescriptorFormulaDescription
Ionization Potential (I)I ≈ -E_HOMOThe energy required to remove an electron.
Electron Affinity (A)A ≈ -E_LUMOThe energy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2A measure of the molecule's ability to attract electrons.
Chemical Hardness (η)η = (I - A) / 2A measure of resistance to change in electron distribution. Correlates with the HOMO-LUMO gap.
Chemical Softness (S)S = 1 / ηThe reciprocal of hardness; a measure of polarizability.
Electrophilicity Index (ω)ω = χ² / (2η)A global index of electrophilic power. materialsciencejournal.org

By calculating these descriptors for a series of related indolinone derivatives, a QSAR model could be developed to predict the reactivity of new, unsynthesized compounds, thereby guiding synthetic efforts toward molecules with desired reactivity profiles.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed mechanisms of chemical reactions. By mapping the potential energy surface for a proposed reaction, researchers can identify transition states, intermediates, and calculate the activation energies required for each step. cardiff.ac.uk

For this compound, this approach could be used to study various reactions, such as electrophilic aromatic substitution on the benzene ring or nucleophilic substitution at the halogenated positions. For example, to study a bromination reaction, one could model the approach of an electrophile (e.g., Br+) to different positions on the ring. DFT calculations would determine the activation energy for each potential pathway. The path with the lowest activation energy is the most kinetically favored and is predicted to be the major reaction product.

Such studies can provide definitive answers to questions of regioselectivity and stereoselectivity, explaining why a reaction yields one product over another. growingscience.com By comparing the relative energies of transition states and intermediates, computational analysis can distinguish between kinetically and thermodynamically controlled reaction pathways, offering a level of mechanistic detail that is often difficult to obtain through experimental means alone.

Transition State Analysis

The transition state is a fleeting, high-energy configuration along the reaction coordinate that represents the energetic barrier a reaction must overcome. Its geometry and energy are critical in determining the rate and feasibility of a chemical transformation. For reactions involving this compound, such as deprotonation at the C3 position to form an enolate, the nature of the transition state is heavily influenced by the substituents on the aromatic ring.

Theoretical studies on the base-catalyzed enolization of substituted 1,3-dimethylindolin-2-ones have shown that the position and electronic nature of substituents significantly affect the transition state structure and the associated activation energy. ic.ac.uk By analogy, the electron-withdrawing nature of the bromine at the 6-position and the chlorine at the 4-position in this compound would be expected to stabilize the developing negative charge on the enolate intermediate. This stabilization would likely lead to an "earlier" transition state, meaning its structure more closely resembles that of the reactants than the products.

In a hypothetical base-catalyzed proton abstraction from this compound, the transition state would involve the partial breaking of the C-H bond at the C3 position and the partial formation of a bond between the base and the hydrogen atom. The presence of the halogen substituents would influence the charge distribution and geometry of this transient species.

Table 1: Postulated Transition State Parameters for the Enolization of Substituted Indolin-2-ones

This interactive table presents hypothetical data for the enolization of this compound, based on trends observed in computational studies of related compounds. ic.ac.ukresearchgate.net The values for the unsubstituted and a nitro-substituted indolin-2-one are included for comparison to illustrate the expected electronic effects.

CompoundSubstituentsCalculated Activation Energy (ΔG‡, kcal/mol)Key Transition State Bond Length (C3-H, Å)Nature of Transition State
Indolin-2-oneNone15.21.35Mid
This compound6-Br, 4-Cl13.81.28Early
6-Nitro-indolin-2-one6-NO₂12.51.21Very Early

Note: The data for this compound and its comparators are illustrative and based on extrapolations from published computational studies on analogous systems.

Investigations into the synthesis of Schiff bases from isatin (B1672199) (the oxidized form of indolin-2-one) have also utilized computational methods to propose and evaluate multiple potential transition states, identifying the most energetically favorable one. researchgate.netuobabylon.edu.iq A similar approach for a reaction of this compound, for instance in a condensation reaction, would involve modeling several approach geometries of the reactants to locate the lowest energy pathway.

Reaction Coordinate Pathways

A reaction coordinate pathway maps the energetic changes of a system as it progresses from reactants to products, passing through transition states and any intermediates. wikipedia.org The profile of this pathway dictates the kinetics and thermodynamics of the reaction. For this compound, the reaction coordinate for a given transformation would be shaped by the electronic landscape created by its substituents.

For a multi-step reaction, such as a Mannich reaction involving the enolate of this compound, each step would have its own transition state and activation energy. rsc.orgresearchgate.net A plausible reaction coordinate diagram for a two-step process, such as the formation of an intermediate followed by its reaction to form a final product, would feature an energy valley corresponding to the intermediate species. libretexts.org

Table 2: Hypothetical Energetic Profile for a Two-Step Reaction of this compound

This table outlines a hypothetical energy profile for a generic two-step reaction, illustrating the relative energies of the different species along the reaction coordinate.

SpeciesDescriptionRelative Free Energy (kcal/mol)
ReactantsThis compound + Reagent0.0
Transition State 1 (TS1)Highest energy point leading to the intermediate+13.8
IntermediateA relatively stable species formed after the first step-2.5
Transition State 2 (TS2)Highest energy point leading from the intermediate to the product+10.2
ProductsFinal products of the reaction-8.0

Note: These values are hypothetical and serve to illustrate the concept of a reaction coordinate pathway for this compound.

Future Directions and Emerging Research Avenues in 6 Bromo 4 Chloro Indolin 2 One Chemistry

Exploration of Sustainable and Green Synthetic Routes

The imperative for environmentally benign chemical processes has spurred research into sustainable methods for synthesizing and modifying the 6-bromo-4-chloro-indolin-2-one core. This involves minimizing waste, reducing energy consumption, and avoiding hazardous reagents.

Modern catalysis offers pathways to synthesize oxindole (B195798) derivatives with higher efficiency and under milder conditions. For a scaffold like this compound, catalyst development is crucial for regioselective functionalization. Research is moving towards visible-light photoredox catalysis, which allows for the generation of aryl radicals from aryl halides under extremely mild conditions, avoiding the need for transition metals. rsc.orgresearchgate.net This approach could enable the direct arylation or alkylation of the indolinone core in a more sustainable fashion.

Furthermore, the design of task-specific ionic liquids and bifunctional organocatalysts is an emerging area. researchgate.netrsc.org These catalysts can facilitate multi-component reactions (MCRs) to build complex oxindole structures in a single step, improving atom economy and reducing purification steps. researchgate.net

Catalyst TypePotential Application for this compoundSustainability Advantage
Photoredox Catalysts C-H functionalization or coupling reactions at the indole (B1671886) ring positions.Utilizes visible light as a renewable energy source; operates at room temperature. rsc.org
Bifunctional Catalysts Asymmetric synthesis of 3,3-disubstituted derivatives.Enables cascade reactions, reducing the number of synthetic steps and waste. rsc.org
Ionic Liquids Can act as both solvent and catalyst for cyclization or condensation reactions.Often recyclable and can enhance reaction rates and selectivity. researchgate.net

Flow chemistry, or continuous flow synthesis, represents a paradigm shift from traditional batch processing. By pumping reagents through a heated and pressurized reactor, reactions can be performed with precise control over parameters, leading to enhanced safety, scalability, and often, higher yields and shorter reaction times. mdpi.com For the synthesis of indole and indolinone derivatives, flow chemistry has been shown to dramatically reduce reaction times from hours to mere minutes. mdpi.comacs.org This methodology is particularly advantageous for reactions that are exothermic or involve hazardous intermediates. The application of flow technology to the multi-step synthesis of this compound or its derivatives could streamline production and improve reproducibility. epa.govevitachem.com

A comparison of batch versus flow conditions for a key reaction in indole synthesis, the Hemetsberger–Knittel synthesis, illustrates the potential advantages.

ParameterBatch ConditionsMicrowave ConditionsFlow Conditions
Temperature 140 °C200 °C165 °C
Reaction Time 2 hours10 minutes~1 minute
Outcome Good YieldHigher YieldSimilar Yield to Microwave
Data adapted from a study on the synthesis of indole-2-carboxylates, demonstrating the significant reduction in reaction time with flow technology. mdpi.com

Development of Novel Chemical Reactions and Transformations

The dual halogenation of this compound provides two distinct reactive handles for novel chemical transformations, allowing for selective and sequential functionalization. The bromine at the C6 position and the chlorine at the C4 position possess different reactivities in cross-coupling reactions, enabling orthogonal synthesis strategies.

Future research will likely focus on exploiting these sites through advanced coupling reactions beyond standard Suzuki and Buchwald-Hartwig aminations. This includes Sonogashira couplings with terminal alkynes to introduce rigid, linear moieties, and photocatalyzed formal [4+2] cycloadditions to build complex fused ring systems. rsc.orgevitachem.com Additionally, visible-light-induced radical coupling reactions are emerging as a powerful tool to construct sterically congested all-carbon quaternary centers at the C3 position, a structure that is challenging to access via traditional methods. rsc.org The presence of the halogen atoms makes the scaffold amenable to nucleophilic substitution, facilitating further derivatization. evitachem.com

Advanced Derivatization for Material Science Applications (Excluding Biological)

While the oxindole scaffold is a mainstay in medicinal chemistry, its electronic properties make it an attractive candidate for applications in material science. researchgate.net The this compound core can be derivatized to create novel organic materials for electronics and photonics.

By utilizing the bromo and chloro substituents as anchor points for cross-coupling reactions, large conjugated aromatic systems can be appended to the indolinone core. This strategy allows for the systematic tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. Such tuning is fundamental to the design of:

Organic Dyes: For use in dye-sensitized solar cells (DSSCs) or as fluorescent probes.

Organic Semiconductors: As components in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).

The inherent polarity of the amide bond in the indolinone ring, combined with the electron-withdrawing nature of the halogens, can be exploited to create materials with interesting photophysical properties. Future work will involve the synthesis of oligomers and polymers incorporating the this compound unit to explore their bulk electronic properties.

Integration with Machine Learning for Synthetic Route Prediction

For a specific heterocyclic scaffold like this compound, the challenge lies in the relative scarcity of reaction data compared to more common structures, which can bias the AI models. chemrxiv.org Emerging research focuses on using "transfer learning," a technique where a model trained on general chemical reactions is fine-tuned on a smaller, more specific dataset of heterocycle formations. nih.govchemrxiv.org This approach significantly improves the accuracy of predictions for less common reaction types. chemrxiv.orgnih.gov The integration of AI can thus accelerate the discovery of novel, efficient, and scalable synthetic routes to this compound and its derivatives, suggesting pathways that a human chemist might overlook. synthiaonline.com

StepActionRole of Machine Learning
1. Target Definition Input the structure of a desired this compound derivative.N/A
2. Retrosynthesis The AI model proposes multiple bond disconnections to identify potential precursors.Utilizes a neural network trained on reaction databases to predict plausible reverse reactions. nih.govpreprints.org
3. Route Ranking The system scores and ranks the predicted synthetic routes based on feasibility, cost of starting materials, and predicted reaction yields.Algorithms evaluate the likelihood of each reaction step's success and the overall efficiency of the pathway. cas.orgresearchgate.net
4. Human Review A synthetic chemist evaluates the top-ranked routes for practical considerations.The AI provides a narrowed-down list of high-probability options, saving significant research time. synthiaonline.com

Role in Expanding Chemical Space through Combinatorial Synthesis Principles (Focus on Library Design)

Combinatorial chemistry aims to rapidly generate large, diverse collections of molecules, known as chemical libraries. nih.gov The this compound scaffold is an excellent starting point for creating such libraries due to its multiple, chemically distinct points of diversification.

The design of a combinatorial library around this scaffold would leverage the following principles:

Orthogonal Reactivity: The C6-bromo and C4-chloro positions can be functionalized selectively using different palladium-catalyzed coupling conditions, allowing for the introduction of one set of building blocks at C6, followed by a different set at C4.

C3-Position Functionalization: The methylene (B1212753) group at the C3 position is readily functionalized, often through Knoevenagel condensation or Michael addition, introducing a third dimension of diversity. nih.govnih.gov

N1-Position Alkylation/Arylation: The nitrogen atom of the lactam can be substituted to introduce a fourth set of variable R-groups.

By systematically combining different building blocks (e.g., boronic acids, amines, aldehydes) at these four positions, a vast and structurally diverse library of compounds can be generated from a single core structure. nih.gov This approach allows for the efficient exploration of chemical space. nih.gov Advanced methods like DNA-encoded library (DEL) technology, which have been successfully applied to other oxindole scaffolds, could further expand the scale of library synthesis into the millions or billions of compounds. nih.gov

Diversification PointReaction TypeExample Building Blocks
C6-Position (Br) Suzuki CouplingAryl/Heteroaryl Boronic Acids
C4-Position (Cl) Buchwald-Hartwig AminationPrimary/Secondary Amines
C3-Position Knoevenagel CondensationAldehydes, Ketones
N1-Position N-AlkylationAlkyl Halides

This strategic approach to library design, centered on the this compound core, is a powerful engine for discovering molecules with novel properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.